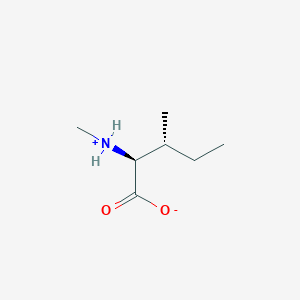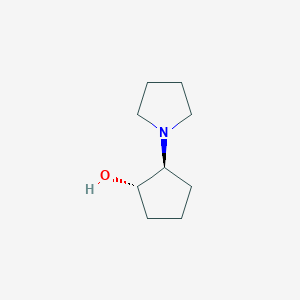![molecular formula C8H16N2O3 B8014341 (2S)-2-[(2-azaniumylacetyl)amino]hexanoate](/img/structure/B8014341.png)
(2S)-2-[(2-azaniumylacetyl)amino]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(2S)-2-[(2-azaniumylacetyl)amino]hexanoate” is known as an air conditioning thermal expansion valve. It is a critical component in automotive air conditioning systems, specifically designed to regulate the flow of refrigerant into the evaporator, ensuring optimal cooling performance.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of an air conditioning thermal expansion valve involves several steps, including the machining of aluminum or other suitable materials to create the valve body. The valve components are then assembled, and the entire unit is tested for functionality and durability under various conditions.
Industrial Production Methods
In industrial settings, the production of air conditioning thermal expansion valves involves automated machining processes to ensure precision and consistency. The components are typically manufactured in large quantities and assembled using automated assembly lines. Quality control measures are implemented to ensure that each valve meets the required specifications.
化学反应分析
Types of Reactions
The air conditioning thermal expansion valve does not undergo chemical reactions in the traditional sense, as it is a mechanical component. it is designed to withstand various environmental conditions, including exposure to refrigerants and temperature fluctuations.
Common Reagents and Conditions
The primary materials used in the construction of the valve include aluminum, rubber seals, and other durable materials that can withstand the chemical properties of refrigerants. The valve is designed to operate under high-pressure conditions and varying temperatures.
Major Products Formed
As a mechanical component, the air conditioning thermal expansion valve does not produce chemical products. Its primary function is to regulate the flow of refrigerant within the air conditioning system.
科学研究应用
Chemistry
In the field of chemistry, the air conditioning thermal expansion valve is studied for its material properties and durability. Researchers analyze the performance of different materials used in the valve’s construction to improve its efficiency and longevity.
Biology
While the valve itself does not have direct applications in biology, the principles of thermal expansion and fluid dynamics studied in the context of the valve can be applied to biological systems, such as understanding fluid flow in biological tissues.
Medicine
The air conditioning thermal expansion valve does not have direct applications in medicine. the study of thermal expansion and fluid regulation can provide insights into medical devices that require precise control of fluid flow.
Industry
In the automotive and HVAC industries, the air conditioning thermal expansion valve is a critical component. Its design and functionality are continuously improved to enhance the performance and efficiency of air conditioning systems in vehicles and buildings.
作用机制
The air conditioning thermal expansion valve operates by regulating the flow of refrigerant into the evaporator. It uses a temperature-sensitive element to adjust the valve opening, ensuring that the correct amount of refrigerant is delivered based on the cooling demand. This mechanism helps maintain optimal cooling performance and prevents the evaporator from freezing.
相似化合物的比较
Similar Compounds
Thermostatic Expansion Valve: Similar in function but uses a thermostatic element to control refrigerant flow.
Electronic Expansion Valve: Uses electronic sensors and actuators for precise control of refrigerant flow.
Capillary Tube: A simpler device that regulates refrigerant flow based on pressure differences.
Uniqueness
The air conditioning thermal expansion valve is unique in its design, combining mechanical precision with temperature sensitivity to regulate refrigerant flow effectively. Unlike electronic expansion valves, it does not require electronic controls, making it a reliable and cost-effective solution for many applications.
属性
IUPAC Name |
(2S)-2-[(2-azaniumylacetyl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIZOUTLADVIH-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)[O-])NC(=O)C[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19257-04-6 |
Source


|
| Record name | Glycyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19257-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[3-(benzylamino)propyl]-N-methylcarbamate](/img/structure/B8014298.png)











